Ethyl 4-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 4-(3-FLUOROPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and an ethyl ester group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(3-FLUOROPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of a fluorophenyl ketone with an appropriate amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 4-(3-FLUOROPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(3-FLUOROPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-FLUOROPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
ETHYL 4-(3-FLUOROPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinoline-3-carboxylate: A compound with a carboxylate group at the 3-position, used in various chemical syntheses.
Fluoroquinolones: A class of antibiotics with a fluorine atom and a quinoline core, used to treat bacterial infections.
The uniqueness of ETHYL 4-(3-FLUOROPHENYL)-2,5-DIOXO-7-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22FNO4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 4-(3-fluorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C24H22FNO4/c1-2-30-24(29)22-17(14-7-4-3-5-8-14)12-19-21(23(22)28)18(13-20(27)26-19)15-9-6-10-16(25)11-15/h3-11,17-18,22H,2,12-13H2,1H3,(H,26,27) |
InChI Key |
KKUUBILUKHOVEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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